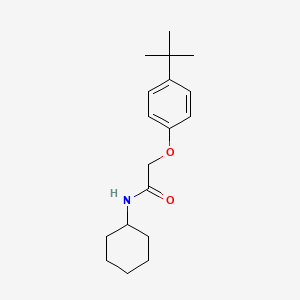
2-(4-tert-butylphenoxy)-N-cyclohexylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-tert-Butylphenoxy)-N-cyclohexylacetamide is an organic compound that features a phenoxy group substituted with a tert-butyl group and an acetamide moiety attached to a cyclohexyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-tert-butylphenoxy)-N-cyclohexylacetamide typically involves the following steps:
Formation of 4-tert-butylphenol: This can be achieved by the acid-catalyzed alkylation of phenol with isobutene.
Preparation of 2-(4-tert-butylphenoxy)cyclohexanol: This intermediate is synthesized by the condensation of 4-tert-butylphenol with epoxy cyclohexane, followed by alkylation.
Formation of this compound: The final step involves the reaction of 2-(4-tert-butylphenoxy)cyclohexanol with acetic anhydride in the presence of a base to form the acetamide derivative.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The phenoxy group can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: The acetamide moiety can be reduced to form the corresponding amine.
Substitution: The tert-butyl group can be substituted under certain conditions, although it is generally resistant to many types of substitution due to steric hindrance.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Halogenation reactions can be performed using reagents like bromine or chlorine under controlled conditions.
Major Products:
Oxidation: Formation of quinones or other oxidized phenolic derivatives.
Reduction: Formation of the corresponding amine from the acetamide group.
Substitution: Formation of halogenated derivatives or other substituted products.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have biological activity, making it a candidate for drug development.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 2-(4-tert-butylphenoxy)-N-cyclohexylacetamide would depend on its specific application. For example, if used as a pharmaceutical, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
4-tert-Butylphenol: A precursor in the synthesis of 2-(4-tert-butylphenoxy)-N-cyclohexylacetamide.
2-(4-tert-Butylphenoxy)cyclohexanol: An intermediate in the synthesis of the target compound.
N-cyclohexylacetamide: A structurally similar compound lacking the phenoxy group.
Uniqueness: this compound is unique due to the combination of its phenoxy, tert-butyl, and acetamide functionalities, which confer specific chemical and physical properties that can be exploited in various applications.
Eigenschaften
Molekularformel |
C18H27NO2 |
|---|---|
Molekulargewicht |
289.4 g/mol |
IUPAC-Name |
2-(4-tert-butylphenoxy)-N-cyclohexylacetamide |
InChI |
InChI=1S/C18H27NO2/c1-18(2,3)14-9-11-16(12-10-14)21-13-17(20)19-15-7-5-4-6-8-15/h9-12,15H,4-8,13H2,1-3H3,(H,19,20) |
InChI-Schlüssel |
DBYLGNUUDMKPBF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-1-yl)methyl)isoindoline-1,3-dione](/img/structure/B12116133.png)
![[17-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12116136.png)



![(1Z)-1-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)-3-(4-methoxyphenyl)propan-2-one](/img/structure/B12116170.png)

![Benzenecarbothioamide, 4-[[2-(2-pyridinyl)ethoxy]methyl]-](/img/structure/B12116202.png)


![2-[(4-Chloro-1,2,5-thiadiazol-3-yl)amino]ethanol](/img/structure/B12116216.png)
![5-Thiazolecarboxylic acid, 2-[(2-cyanophenyl)amino]-4-methyl-](/img/structure/B12116220.png)
![5-(2-Isopropyl-phenoxymethyl)-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12116224.png)

